molecular formula C6H7NO2 B036482 N-Furfurylformamide CAS No. 72693-10-8

N-Furfurylformamide

Cat. No. B036482
CAS RN: 72693-10-8
M. Wt: 125.13 g/mol
InChI Key: RAZUCHVCRRKTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives, including N-Furfurylformamide, involves innovative methodologies that enable the formation of these compounds with high efficiency and selectivity. One approach is the manganese(III)-mediated oxidative coupling reaction between α-aryl enamides and 1,3-dicarbonyl compounds, leading to dihydrofurans and dicarbonyl enamides with moderate to good yields. These dihydrofurans can be further transformed into corresponding furans and pyrroles via the Paal-Knorr reaction (Pan Li et al., 2014). Another method involves the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing the yield through the choice of catalyst, base, and solvent (Karl‐Fredrik Lindahl et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of N-Furfurylformamide derivatives are crucial for understanding their chemical behavior and reactivity. Advanced techniques like gas electron diffraction and X-ray crystallography provide detailed insights into bond distances, angles, and conformations. For example, studies on related compounds like N-methylformamide reveal specific bond lengths and angles, indicating systematic trends among the structures of formamides (M. Kitano & K. Kuchitsu, 1973).

Chemical Reactions and Properties

N-Furfurylformamide and its analogs participate in various chemical reactions, showcasing their versatility as intermediates. These reactions include oxidative coupling, cyclization, and condensation, leading to a wide range of furan-based compounds with potential applications. The reactions are often facilitated by catalysts such as palladium(II) and manganese(III), which promote efficiency and selectivity (Beili Lu et al., 2014).

Scientific Research Applications

Drug Discovery and Pharmacological Applications

Research in drug discovery highlights the role of chemistry and molecular biology in advancing medicinal science, with recombinant proteins and monoclonal antibodies significantly enriching therapeutic options. Molecular biology, especially genomics, plays a crucial role in identifying targets for future medicines, thereby expanding treatment possibilities (Drews, 2000).

Antibacterial Activity of Furan Derivatives

Furan derivatives, analogous to Nitrofurantoin®, have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing their effectiveness to that of Nitrofurantoin®. This research underlines the potential of furan-based compounds in developing new antibacterial agents (Hassan et al., 2020).

Distribution and Cellular Uptake in Cancer Research

The cellular distribution properties of DNA-binding compounds related to furamidine (DB75), a potent antiparasitic drug, have been studied in the context of cancer research. This work explores how the structural characteristics of these compounds, including the number of positive charges, affect their ability to enter cells and target nuclei, potentially guiding the design of new cancer therapeutics (Lansiaux et al., 2002).

Photochemical Properties and Laser-induced Transformations

The study of nitrofuran compounds under laser radiation reveals insights into their photochemical properties and transformations. This research contributes to understanding the biochemical mechanisms underlying the biological activity of nitrofuran derivatives, which could inform the development of photodynamic therapy applications (Borodulin et al., 2006).

Trypanocidal and Antifungal Activity

The phenyl-substituted analogue of furamidine, DB569, has shown significant trypanocidal and antifungal activities, suggesting its potential as a new candidate for treating Chagas' disease and leishmaniasis. This finding underscores the therapeutic applications of furan derivatives in combating parasitic infections (de Souza et al., 2006).

Safety And Hazards

N-Furfurylformamide is relatively stable at room temperature but can decompose at high temperatures . Its instability may cause fire or explosion . It is considered a hazardous substance, and contact with skin and eyes should be avoided . In case of contact, immediate medical help should be sought . It should be stored according to relevant safety regulations .

properties

IUPAC Name

N-(furan-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZUCHVCRRKTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222996
Record name N-Furfurylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Furfurylformamide

CAS RN

72693-10-8
Record name N-Furfurylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Furfurylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(furan-2-yl)methyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-FURFURYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.